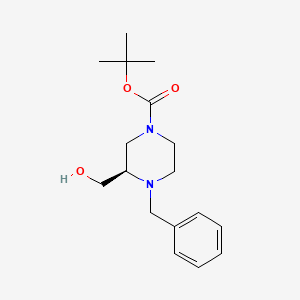
tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a hydroxymethyl group, and a tert-butyl carbamate group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it a valuable intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate typically involves multiple steps starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as methylene chloride, and reagents like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzyl group results in a methyl-substituted piperazine derivative .
科学研究应用
tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of tert-butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is primarily determined by its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor signaling to produce therapeutic effects .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
tert-Butyl ®-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of the benzyl and hydroxymethyl groups, which impart distinct chemical properties and reactivity compared to other piperazine derivatives. These functional groups enhance its potential for diverse applications in synthetic chemistry and drug development .
生物活性
Tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring, which is a common scaffold in many bioactive compounds. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability. The hydroxymethyl group may contribute to hydrogen bonding interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that piperazine derivatives often exhibit activity as:
- Receptor Modulators : Compounds containing piperazine rings can act as agonists or antagonists at various neurotransmitter receptors, including opioid receptors .
- Antimicrobial Agents : Some studies suggest that modifications to piperazine structures can enhance their ability to inhibit bacterial efflux pumps, thus potentiating the effects of existing antibiotics against multidrug-resistant strains .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by structural modifications. For instance, variations in substituents on the piperazine ring significantly impact binding affinity and selectivity for specific targets. Research has shown that even minor changes can lead to substantial differences in biological activity, highlighting the importance of SAR studies in drug design .
Case Studies
Several studies have explored the biological activity of similar piperazine derivatives:
- Antibacterial Activity : A study demonstrated that certain pyridylpiperazines could inhibit the AcrAB-TolC efflux pump in Escherichia coli, enhancing the effectiveness of antibiotics like ciprofloxacin . This suggests that this compound might similarly enhance antibiotic potency through efflux pump inhibition.
- Opioid Receptor Agonism : Research on related compounds has shown that modifications to the piperazine scaffold can lead to high-affinity agonists for delta-opioid receptors, indicating potential analgesic applications .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Oral Bioavailability | TBD |
| Half-Life | TBD |
| Volume of Distribution | TBD |
| Metabolic Pathways | TBD |
Note: Specific values for these parameters are currently under investigation and require further studies for accurate determination.
属性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m1/s1 |
InChI 键 |
TZEGNOJOGOONAV-OAHLLOKOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)CC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















